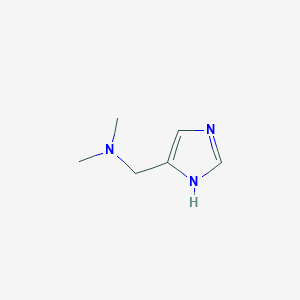

1-(4-Imidazolyl)-N,N-dimethylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a heterocyclic compound and it’s a key component in many important biological molecules. It’s present in many drugs and is used in a variety of applications .

Synthesis Analysis

Imidazole compounds can be synthesized through several methods. One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .

Molecular Structure Analysis

Imidazole has a five-membered ring structure, consisting of two nitrogen atoms and three carbon atoms. The nitrogen atoms are particularly important as they can participate in various chemical reactions .

Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can react with amido-nitriles to form disubstituted imidazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely depending on their specific structure. Generally, they are solid at room temperature and have a high melting point .

Mechanism of Action

Target of Action

The primary targets of 1-(4-Imidazolyl)-N,N-dimethylmethanamine are likely to be a wide range of enzymes and receptors . Imidazole derivatives, due to their unique structural features, can easily attach to these targets via weak interactions .

Mode of Action

The compound interacts with its targets by attaching to the enzymes and receptors, leading to a wide range of biological and pharmacological effects

Biochemical Pathways

Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects, suggesting that multiple pathways could be involved .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can be influenced by their lipophilicity, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring .

Result of Action

Imidazole derivatives are known to demonstrate a wide range of biological and pharmacological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lipophilicity of imidazole derivatives, which can be tuned through the introduction of different hydrophobic substituents on the nitrogen atoms of the imidazole ring, can impact their antibacterial activity .

Advantages and Limitations for Lab Experiments

1-(4-Imidazolyl)-N,N-dimethylmethanamine has several advantages and limitations for use in laboratory experiments. One of the advantages is that it is relatively inexpensive and easy to synthesize. In addition, it can be used in a wide range of organic reactions and as a reagent in the synthesis of various organic compounds. However, one of the limitations is that it is not very stable and can easily decompose.

Future Directions

1-(4-Imidazolyl)-N,N-dimethylmethanamine has a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. Future research should focus on further elucidating the mechanism of action of this compound and its effects on various cellular processes. In addition, further research should focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. Finally, further research should focus on the development of new applications for this compound, such as the development of new drugs and the use of this compound as a catalyst in the synthesis of various organic compounds.

Synthesis Methods

1-(4-Imidazolyl)-N,N-dimethylmethanamine can be synthesized through a variety of methods. The most common method involves the reaction of dimethylamine with a carboxylic acid in the presence of an acid catalyst. The reaction proceeds in two steps: first, the dimethylamine is reacted with the carboxylic acid to form an imidazole, and then the imidazole is reacted with the acid catalyst to produce this compound. Other methods of synthesis include the reaction of dimethylamine with a nitrile, the reaction of dimethylamine with an aldehyde, and the reaction of dimethylamine with an ester.

Scientific Research Applications

1-(4-Imidazolyl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, it has been used to study the mechanism of action of various drugs and to study the structure and function of various proteins. In pharmacology, it has been used as a drug candidate for the treatment of various diseases, such as cancer, HIV, and Alzheimer’s disease. In addition, this compound has been used as a tool to study the structure and function of various enzymes, as well as to study the structure and function of various receptors.

Safety and Hazards

properties

IUPAC Name |

1-(1H-imidazol-5-yl)-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9(2)4-6-3-7-5-8-6/h3,5H,4H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBONENNTKTILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CN=CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)

![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)

![2-[Bis(phenylmethyl)amino]-3-methyl-butan-1-ol](/img/structure/B6297175.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)